molecular formula C14H16BrN3O B2910230 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide CAS No. 2034283-77-5

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide

Cat. No.: B2910230
CAS No.: 2034283-77-5
M. Wt: 322.206
InChI Key: AVZKNMLKIWSQCI-UHFFFAOYSA-N
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Description

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Amidation: The final step involves the formation of the benzamide group by reacting the brominated pyrazole derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of new materials with unique electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrazole-containing compounds.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound can impart unique reactivity and properties compared to its chloro- and fluoro- counterparts. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

IUPAC Name

3-bromo-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10-8-13(17-18(10)2)6-7-16-14(19)11-4-3-5-12(15)9-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZKNMLKIWSQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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